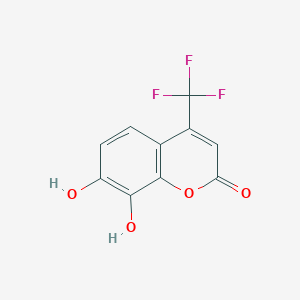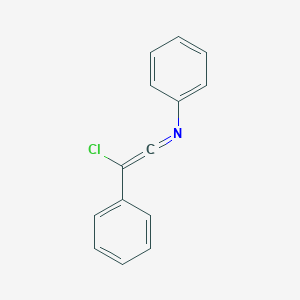
2-Chloro-N,2-diphenylethen-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,2-diphenylethen-1-imine is an organic compound characterized by the presence of a chlorine atom, two phenyl groups, and an imine group attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,2-diphenylethen-1-imine typically involves the reaction of benzophenone imine with a chlorinating agent. One common method is the reaction of benzophenone imine with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{Ph}_2C=NH + \text{SOCl}_2 \rightarrow \text{Ph}_2C=NCl + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,2-diphenylethen-1-imine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The imine group can be reduced to an amine using reducing agents like sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or nitriles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products Formed
Substitution: Formation of N-substituted imines or thioimines.
Reduction: Formation of 2-chloro-N,2-diphenylethylamine.
Oxidation: Formation of oximes or nitriles.
Scientific Research Applications
2-Chloro-N,2-diphenylethen-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N,2-diphenylethen-1-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structural features allow it to interact with cellular membranes and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylaniline
- 2-Chloro-N,N-dimethylacetamide
- 2-Chloro-N,N-dimethylethylamine
Uniqueness
2-Chloro-N,2-diphenylethen-1-imine is unique due to its combination of a chlorine atom, two phenyl groups, and an imine group. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the imine group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
79870-04-5 |
|---|---|
Molecular Formula |
C14H10ClN |
Molecular Weight |
227.69 g/mol |
InChI |
InChI=1S/C14H10ClN/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H |
InChI Key |
YAJGTSHOFFAROD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


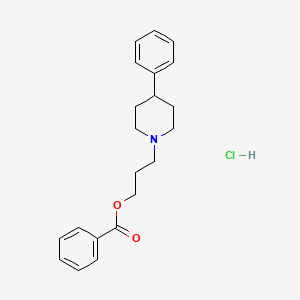
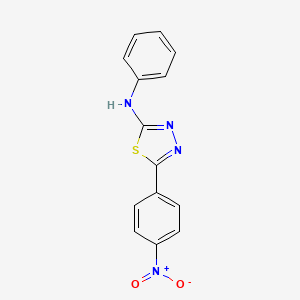
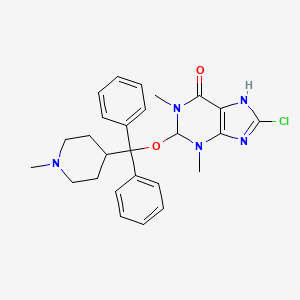
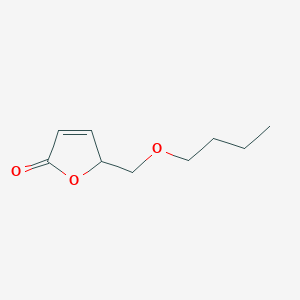
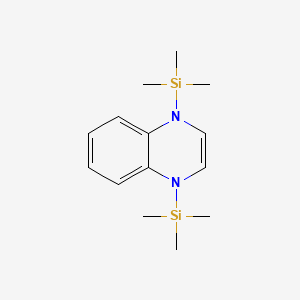

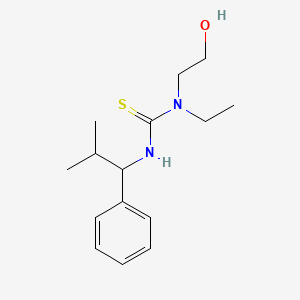
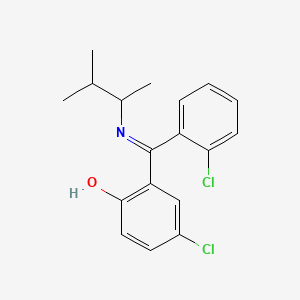
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
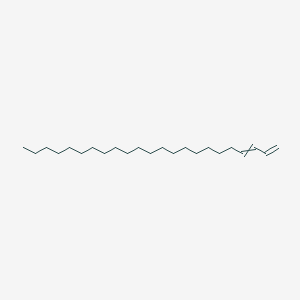
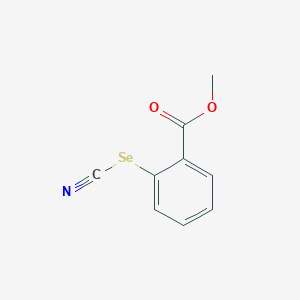
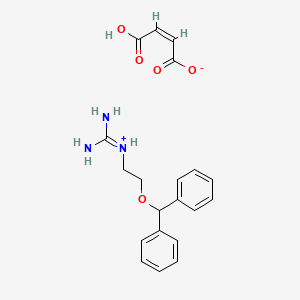
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
